An In-depth Technical Guide to 2-Chloroquinoline-3-carbaldehyde
An In-depth Technical Guide to 2-Chloroquinoline-3-carbaldehyde
A Note on Nomenclature: Initial searches for "2-Chloroquinoline-3-carbonyl chloride" did not yield a specific, widely documented compound with a dedicated CAS number. The vast majority of scientific literature and chemical databases point towards a closely related and extensively studied compound, 2-Chloroquinoline-3-carbaldehyde . This guide will, therefore, focus on the synthesis, properties, and reactions of 2-Chloroquinoline-3-carbaldehyde, which is likely the compound of interest for researchers in this field.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2-Chloroquinoline-3-carbaldehyde, a versatile building block in the synthesis of various heterocyclic compounds with significant biological activities.
Core Compound Identification
| Identifier | Value |
| Chemical Name | 2-Chloroquinoline-3-carbaldehyde |
| Synonyms | 2-Chloro-3-quinolinecarboxaldehyde, 2-chloro-3-formylquinoline |
| CAS Number | 73568-25-9[1] |
| Molecular Formula | C10H6ClNO[2][3] |
| Molecular Weight | 191.61 g/mol [1][3] |
| IUPAC Name | 2-chloroquinoline-3-carbaldehyde[2][3][4] |
Physicochemical and Spectral Data
| Property | Value |
| Appearance | White to cream or yellow to orange crystals or powder[2] |
| Melting Point | 146-152 °C[2] |
| Assay (GC) | ≥97.5%[2] |
| InChI Key | SDKQWXCBSNMYBN-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O[3] |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.57 (s, 1H), 8.77 (s, 1H), 8.08 (d, 1H, J=9 Hz), 8.0 (d, 1H, J=9 Hz), 7.90 (t, 1H, J=9 Hz), 7.67 (t, 1H, J=9 Hz)[5] |
| IR (Nujol) | 1685, 1575, 1045, 760, 745 cm⁻¹[5] |
Experimental Protocols
Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[6][7][8]
Materials:
-
Substituted Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)[8]
-
Ice
-
Ethyl acetate
Procedure:
-
Cool N,N-dimethylformamide (DMF) to 0 °C in a round-bottom flask equipped with a drying tube.[8][9]
-
Slowly add phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) dropwise to the cooled DMF while stirring.[8][9]
-
Add the corresponding acetanilide portion-wise to the Vilsmeier reagent.[9]
-
Heat the reaction mixture at 60-100 °C for 4-16 hours, with the specific temperature and time depending on the substrate.[8][9]
-
After the reaction is complete, pour the mixture into ice-cold water and stir for approximately 30 minutes.[9]
-
Filter the resulting precipitate, which is the crude 2-chloroquinoline-3-carbaldehyde.
-
Recrystallize the crude product from ethyl acetate to obtain the purified compound.[9]
Synthesis of Schiff Bases from 2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbaldehyde readily undergoes condensation reactions with various amines and hydrazines to form Schiff bases, which are important intermediates for the synthesis of other heterocyclic systems.[10]
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Substituted aniline or hydrazine
-
Methanol or DMF
-
Catalytic amount of zinc chloride (optional)[10]
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as methanol or DMF.
-
Add an equimolar amount of the substituted aniline or hydrazine to the solution.
-
Reflux the reaction mixture for 2-3 hours.[7]
-
If necessary, add a catalytic amount of zinc chloride to facilitate the reaction.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.
-
Filter the product and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization if needed.
Synthetic Pathways and Logical Relationships
The Vilsmeier-Haack reaction provides a direct route to the core structure of 2-chloroquinoline-3-carbaldehyde.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. H27133.03 [thermofisher.com]
- 3. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
